1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromoethyl group, two fluorine atoms, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene typically involves the bromination of an appropriate precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
- Substitution reactions can yield compounds like 1-(2-Hydroxyethyl)-2,3-difluoro-4-methylbenzene.
- Oxidation reactions can produce 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzoic acid.
- Reduction reactions can result in 1-(2-Ethyl)-2,3-difluoro-4-methylbenzene.
Scientific Research Applications
1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(2-Bromoethyl)-benzene: Lacks the fluorine and methyl substituents, resulting in different reactivity and applications.
2,3-Difluoro-4-methylbenzene:
1-(2-Bromoethyl)-2,3-difluoro-benzene: Similar structure but without the methyl group, leading to variations in physical and chemical properties
Uniqueness: 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene is unique due to the combination of its substituents, which confer specific electronic and steric effects. These properties make it a valuable compound for targeted chemical synthesis and specialized applications in research and industry.
Properties
IUPAC Name |
1-(2-bromoethyl)-2,3-difluoro-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-6-2-3-7(4-5-10)9(12)8(6)11/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHZNZUQCVGIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CCBr)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.